molecular formula C32H55NO26 B1165514 Blood group A antigen pentaose type 4

Blood group A antigen pentaose type 4

Cat. No.: B1165514
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Blood group A antigen pentaose type 4 is a well-defined oligosaccharide with the structure this compound . This pentasaccharide is a core structural unit of the A blood group antigen, which is a carbohydrate-based antigen critical in transfusion medicine and cellular recognition . In research, this compound serves as an essential tool for studying the biosynthetic pathways of ABO(H) blood groups, where the specific glycosyltransferases GTA and GTB exhibit stringent stereo- and regioselectivity . Its primary research value lies in glycan microarray construction, serological testing, and as a standard in binding assays to investigate host-pathogen interactions, as certain infectious agents are known to use blood group antigens for adhesion . Furthermore, it is invaluable for generating and characterizing antibodies with specific affinity for the A determinant, which can be applied in immunoassay development and flow cytometry . When grafted onto carrier proteins like OVA, it creates neoglycoconjugates that are powerful immunogens and probes for exploring carbohydrate-immune cell interactions . This reagent provides researchers with a high-purity, synthetic alternative to antigens derived from biological sources, ensuring experimental consistency and reproducibility in biochemical and immunological studies. For Research Use Only. Not for human or animal use.

Properties

Molecular Formula

C32H55NO26

Synonyms

GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Gal

Origin of Product

United States

Comparison with Similar Compounds

Blood Group H Antigen Pentaose Type 2

  • Structure : Fucα1–2Galβ1–4GlcNAcβ1–3Galβ1–4Glc (H-pentaose-2) .
  • Key Differences :
    • Lacks the terminal GalNAcα1-3 residue present in A-pentaose-4.
    • Contains an additional GlcNAcβ1-3Gal linkage instead of Galβ1-3GalNAc.
  • Biological Role : Found in individuals with blood group O (H antigen). Serves as a precursor for A and B antigens .
  • Applications : Used to study H antigen-specific antibodies and bacterial/viral receptors .

Blood Group B Antigen Pentaose Type 1

  • Structure : Galα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal (B-pentaose-1) .
  • Key Differences: Substitutes GalNAc in A-pentaose-4 with Galα1-3, altering immunogenicity. The α1-3 linkage determines B blood group specificity.
  • Applications : Critical for distinguishing B blood group responses in transfusion medicine .

Blood Group A Lewis b Antigen Pentaose Type 1

  • Structure : GalNAcα1-3(Fucα1-2)Galβ1-3(Fucα1-4)GlcNAc (A-Lewisb-pentaose-1) .
  • Key Differences :
    • Features a fucose (Fucα1-4) residue on GlcNAc, creating the Lewis b epitope.
    • Associated with gastrointestinal and respiratory mucosal surfaces.
  • Applications: Used in cancer research due to overexpression in carcinomas .

Functional and Structural Comparison Table

Compound Structure Blood Group Key Modifications Applications
A-pentaose-4 (Type 4) GalNAcα1-3(Fucα1-2)Galβ1-3GalNAcβ1-3Gal A Globo-series backbone Antibody binding, vaccine research
H-pentaose-2 (Type 2) Fucα1–2Galβ1–4GlcNAcβ1–3Galβ1–4Glc O (H) Precursor for A/B antigens Microbial adhesion studies
B-pentaose-1 (Type 1) Galα1-3(Fucα1-2)Galβ1-3GlcNAcβ1-3Gal B Galα1-3 instead of GalNAc Transfusion compatibility testing
A-Lewisb-pentaose-1 (Type 1) GalNAcα1-3(Fucα1-2)Galβ1-3(Fucα1-4)GlcNAc A (Lewis b) Fucα1-4 on GlcNAc Cancer biomarker studies

Research and Clinical Relevance

  • Antibody Studies: A-pentaose-4 conjugated to OVA (GLY128-OVA) is used to generate monoclonal antibodies for blood typing .
  • Microbial Interactions : Helicobacter pylori binds preferentially to A and Lewis b antigens, making A-pentaose-4 a tool for studying infection mechanisms .
  • Cancer Diagnostics: Overexpression of Lewis b and globo-series antigens (e.g., A-pentaose-4) in tumors is exploited for targeted imaging .

Q & A

Q. What methodologies are recommended for quantifying Blood group A antigen pentaose type 4 in experimental solutions?

The phenol-sulfuric acid colorimetric assay is a validated method for detecting submicro amounts of carbohydrates, including oligosaccharides like this compound. This method involves reacting the compound with phenol and concentrated sulfuric acid, producing a stable orange-yellow color measurable at 490 nm. Calibration with standard curves using known concentrations of similar oligosaccharides ensures accuracy .

Q. How can researchers confirm the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural validation. NMR provides detailed insights into glycosidic linkages (e.g., α1-3 vs. β1-4) and branching patterns, while MS confirms molecular weight and purity. Referencing glycan conformation databases (e.g., linear and graphical structural representations of related H-antigen pentaoses) aids in comparative analysis .

Q. What strategies are used to conjugate this compound to carrier proteins for immunological studies?

Conjugation to carriers like Ovalbumin (OVA) involves chemical grafting via amino or carboxyl groups on the protein. For example, the pentaose can be functionalized with propargyl groups (e.g., β-O-Propargyl derivatives) for "click chemistry" reactions with azide-modified carriers, enabling stable covalent bonds. Validation via SDS-PAGE or HPLC ensures successful conjugation .

Advanced Research Questions

Q. How should researchers address discrepancies in antigen-antibody binding assays involving this compound?

Contradictions in binding affinity data may arise from assay conditions such as temperature, pH, or ionic strength. For instance, anti-A monoclonal antibodies exhibit reduced binding at 37°C compared to 4°C, as shown in RBC agglutination studies. Systematic optimization of buffer systems (e.g., pH 6.0–7.4) and inclusion of negative controls (e.g., non-secretor blood group samples) can resolve variability .

Q. What genetic and enzymatic factors influence the biosynthesis of this compound?

The antigen’s synthesis depends on glycosyltransferases encoded by FUT1 (α1-2 fucosyltransferase) and A4GALT (α1-4 galactosyltransferase). Knockout models or CRISPR-edited cell lines can elucidate enzyme specificity. For example, FUT2-deficient ("non-secretor") models lack H-antigen precursors, impacting A-antigen expression. Transcriptomic profiling of these genes in mucosal tissues provides mechanistic insights .

Q. How can researchers optimize the synthesis of this compound derivatives for functional studies?

Chemoenzymatic synthesis combines enzymatic elongation (using recombinant glycosyltransferases) with chemical modifications (e.g., terminal azide or propargyl groups for bioorthogonal tagging). Purification via affinity chromatography (e.g., H-antigen-functionalized gels) ensures high yield. Structural analogs (e.g., type 1 vs. type 4) should be compared using SPR (surface plasmon resonance) to assess binding kinetics .

Methodological Considerations

  • Data Validation : Cross-reference glycan databases (e.g., Elicityl’s conformational datasets) to resolve structural ambiguities .
  • Assay Design : Include controls for non-specific binding (e.g., BSA-conjugated blanks) in antibody studies .
  • Ethical Compliance : Use laboratory-grade reagents only; avoid clinical or animal applications without regulatory approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.